Chloramine-B
Description
Contextualization within N-Haloarene Sulfonamides
Chloramine-B, the sodium salt of N-chlorobenzenesulfonamide, belongs to a prominent subgroup of N-haloamines known as N-haloarene sulfonamides. tsijournals.comchemicalland21.com These compounds are structurally related to sulfonamides, where one of the hydrogen atoms on the nitrogen is replaced by a halogen. This compound is a close analog of the more widely known Chloramine-T (the sodium salt of N-chloro-p-toluenesulfonamide), differing only by the absence of a methyl group on the benzene (B151609) ring. chemicalland21.comatamankimya.com Like other members of this class, such as bromamine-B (BAB), this compound is recognized as a mild and stable oxidant. researchgate.netresearchgate.net The chemistry of these reagents is often compared, with studies indicating that bromamine (B89241) derivatives are typically stronger oxidizing agents than their chlorine counterparts. researchgate.net The general stability and reactivity profile of N-haloarene sulfonamides make them important reagents in both analytical and synthetic chemistry. tsijournals.comnih.gov
Scope of Academic Investigation of this compound
The academic investigation of this compound spans diverse fields of chemistry. It is extensively studied as an oxidizing agent for a variety of organic and inorganic substrates, with kinetic studies frequently undertaken to elucidate reaction mechanisms in both acidic and alkaline media. researchgate.netchemicalbook.com Its role as an efficient halogenating agent is another key area of research, providing pathways for the synthesis of halogenated organic molecules. tsijournals.comorganic-chemistry.org Furthermore, this compound serves as a valuable analytical reagent, particularly in the titrimetric and spectrophotometric determination of other chemical species. tsijournals.comresearchgate.net Its applications extend to its use as an antiseptic and disinfectant, which drives research into its interactions with biological molecules and microorganisms. tsijournals.comchemicalland21.com The compound's reactivity towards nucleophiles and its decomposition pathways are also subjects of fundamental chemical research. nih.govacs.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-chlorobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO2S/c7-8-11(9,10)6-4-2-1-3-5-6/h1-5,8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHVZPRDGLWBEMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNO2S | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
127-52-6 (hydrochloride salt) | |
| Record name | Chloramine-B | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000080160 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID60229992 | |
| Record name | Chloramine-B | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60229992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.64 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White solid with a mild odor of chlorine; [Hawley] Slightly beige solid; [MSDSonline] | |
| Record name | Chloramine-B | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/7060 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
80-16-0 | |
| Record name | N-Chlorobenzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=80-16-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chloramine-B | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000080160 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chloramine-B | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60229992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PHENYLSULFAMYL CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/59521MS4CG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Chemistry and Preparation Methodologies of Chloramine B
Laboratory-Scale Synthetic Routes for Sodium N-Chlorobenzenesulfonamide
The preparation of Chloramine-B in a laboratory setting is a well-established process, primarily involving the chlorination of benzenesulfonamide (B165840).
A primary and efficient method for synthesizing this compound is through the direct chlorination of benzenesulfonamide in a basic aqueous solution. chemicalbook.com This reaction is typically carried out by first dissolving benzenesulfonamide in a sodium hydroxide (B78521) (NaOH) solution. chemicalbook.com The resulting solution is then heated, and chlorine gas is introduced, leading to the formation of the sodium salt of N-chlorobenzenesulfonamide. chemicalbook.com
The general reaction proceeds as follows: One mole of benzenesulfonamide is gradually added to a 4-5 N NaOH solution (2-3 moles) with stirring at 298 K until a homogeneous solution is achieved. chemicalbook.com After filtration, the solution is heated to a temperature range of 338-343 K. chemicalbook.com Chlorine gas is then bubbled through the heated solution over approximately one hour. chemicalbook.com The mixture is stirred for an additional hour at this temperature before being heated to 358 K and filtered, yielding this compound with high purity. chemicalbook.com This method has been reported to achieve a yield of up to 99%. chemicalbook.com
| Parameter | Value/Condition |
|---|---|
| Starting Material | Benzenesulfonamide |
| Reagents | Chlorine (Cl₂), Sodium Hydroxide (NaOH) |
| Initial Temperature | 298 K |
| Chlorination Temperature | 338-343 K |
| Final Filtration Temperature | 358 K |
| Reported Yield | 99% |
Physico-Chemical Characterization in Synthesis Research
The study of the physical and chemical properties of this compound, particularly its thermochemistry, provides critical insights into its formation and stability.
Thermochemical analysis of this compound has been conducted through calorimetry to determine the energy changes associated with its synthesis and dissolution. chemicalbook.com These studies have measured the heat of reaction for the formation of crystalline this compound from concentrated solutions of sodium benzenesulfonamide and sodium hypochlorite (B82951), as well as the heat of reaction in dilute solutions and the heat of solution for the crystalline product. chemicalbook.com
Calorimetric measurements performed at 20°C have yielded specific enthalpy values for these processes. The heat of reaction (ΔH(r)) to produce crystallized this compound was found to be -16.705 kcal/mole. chemicalbook.com The heat of reaction in solution (ΔH(r(soln))) was -10.769 kcal/mole, and the heat of saturated dissolution (ΔH(dissln)satn) was +5.941 kcal/mole. chemicalbook.com These values are consistent, as the heat of reaction for the crystallized product is approximately the sum of the heat of reaction in solution and the heat of dissolution. chemicalbook.com
| Thermochemical Parameter | Value (kcal/mole) |
|---|---|
| Heat of Reaction (Crystalline Product), ΔH(r) | -16.705 |
| Heat of Reaction (In Solution), ΔH(r(soln)) | -10.769 |
| Heat of Saturated Dissolution, ΔH(dissln)satn | +5.941 |
Reaction Kinetics and Mechanistic Investigations of Chloramine B
Oxidation Reaction Kinetics of Organic and Inorganic Substrates by Chloramine-B
The oxidizing action of this compound (CAB) involves different active species depending on the pH of the medium. In acidic solutions, the predominant oxidizing species is typically the free acid, benzenesulfonochloramide (C₆H₅SO₂NHCl), whereas in alkaline media, the hypochlorite (B82951) ion (OCl⁻) and the anion (C₆H₅SO₂NCl⁻) are considered the probable reactive species. The kinetics of these reactions are often studied under pseudo-first-order conditions to determine the reaction order with respect to each reactant and to elucidate the reaction mechanism.
Oxidation of Quinine (B1679958) Sulphate in Acidic Chloride Solution
The kinetic investigation of the oxidation of quinine sulphate (QS) by this compound in an aqueous hydrochloric acid (HCl) medium at 303 K reveals specific dependencies on the concentrations of the reactants. ijpsr.com The study demonstrates that the reaction rate follows first-order kinetics with respect to [CAB] and fractional-order kinetics with respect to both [QS] and [HCl]. ijpsr.com
Research Findings: The stoichiometry of the reaction was determined to be 1:1, meaning one mole of quinine sulphate reacts with one mole of this compound. The active oxidizing species in the HCl medium was identified as C₆H₅SO₂NHCl. The addition of the reduction product, benzenesulfonamide (B165840) (BSA), and variations in the ionic strength of the medium did not have any effect on the reaction rate. ijpsr.com However, the dielectric constant of the medium was found to have a minor impact on the rate. ijpsr.com The reaction mechanism proposed involves the formation of a complex between the substrate and the oxidant, which then decomposes in the rate-determining step to yield the products. This is supported by the negative entropy of activation, which suggests the formation of a rigid activated complex. ijpsr.com
Table 1: Kinetic Data for the Oxidation of Quinine Sulphate by this compound in HCl Medium at 303 K ijpsr.com
| Parameter | Order of Reaction | Observation |
| [CAB] | First | The rate of reaction is directly proportional to the concentration of this compound. |
| [Quinine Sulphate] | Fractional (0.46) | The rate of reaction increases with the concentration of quinine sulphate, but not proportionally. |
| [HCl] | Fractional | The rate is dependent on the acid concentration. |
| Ionic Strength | Zero | No significant effect on the reaction rate. |
| Benzenesulfonamide | Zero | The addition of the product BSA does not affect the rate. |
Oxidation of Thiocyanate (B1210189) Ion in Alkaline Medium
Direct kinetic studies on the oxidation of thiocyanate ion (SCN⁻) by this compound in an alkaline medium are not extensively documented in the reviewed literature. However, studies on analogous N-haloamine oxidants, such as Chloramine-T (CAT) and Bromamine-T (BAT), provide significant insights into the probable reaction kinetics and mechanism.
Research Findings from Analogous Reactions: The oxidation of guanidine (B92328) thiocyanate by Chloramine-T in an alkaline medium was found to be first order with respect to both the oxidant [CAT] and the substrate. researchgate.net The final products of this reaction were identified as guanidine, sulphate, and cyanide. researchgate.net
In a separate study on the oxidation of thiocyanate ion by Bromamine-T (BAT) in an alkaline medium, the reaction exhibited first-order kinetics with respect to [BAT], but was independent of the [SCN⁻] concentration. zenodo.org The reaction showed a fractional order dependence on the hydroxide (B78521) ion concentration [OH⁻]. zenodo.org The probable oxidizing species in these alkaline solutions are considered to be RNBr⁻, RNHBr, HOBr, and OBr⁻. The proposed mechanism suggests that the oxidant forms a reactive species in a slow step, which then rapidly reacts with the thiocyanate ion. zenodo.org
Another investigation into the oxidation of thiocyanate by N-chlorosuccinimide (NCS) in an alkaline medium showed first-order kinetics in [NCS] and a fractional order in [SCN⁻]. The rate decreased with an increase in [NaOH]. niscpr.res.in
These analogous systems suggest that the oxidation of thiocyanate by this compound in an alkaline medium would likely be first order in [CAB], but the order with respect to [SCN⁻] and [OH⁻] could vary, potentially being fractional or zero depending on the specific reaction pathway and the dominant reactive species (PhSO₂NHCl, PhSO₂NCl⁻, or HOCl).
Table 2: Comparative Kinetic Data for Thiocyanate Oxidation by N-Haloamines in Alkaline Medium
| Oxidant | Substrate | Order in [Oxidant] | Order in [Substrate] | Order in [OH⁻] |
| Chloramine-T | Guanidine Thiocyanate | First | First | Not specified |
| Bromamine-T | Thiocyanate Ion | First | Zero | Fractional |
| N-Chlorosuccinimide | Thiocyanate Ion | First | Fractional | Inverse Fractional |
Oxidation of Imidazoles to Imidazolones
Research Findings from Related Systems: Studies have shown that imidazole (B134444) can act as a catalyst in chlorination reactions involving less reactive primary chloramines. This occurs through the formation of an intermediate imidazole chloramine (B81541), which is a more potent chlorinating agent. This suggests a direct interaction between the chloramine and the imidazole ring is feasible.
The conversion of imidazolium (B1220033) salts to the corresponding 2-imidazolone derivatives has been successfully achieved using other chlorinating agents like N-chlorosuccinimide (NCS) in the presence of an aqueous base. This process involves the functionalization of the C2-position of the imidazole ring. While this is not a kinetic study involving this compound, it demonstrates a viable chemical pathway for the target transformation.
Given the known chemistry of N-haloamines, a plausible mechanism for the oxidation of an imidazole by this compound would likely involve an electrophilic attack by the active chlorine species of CAB on the imidazole ring, followed by hydrolysis to yield the imidazolone (B8795221) product. Without specific kinetic data, the reaction orders and the rate-determining step for this particular reaction remain speculative.
Oxidation of Aliphatic Primary Amines (e.g., n-propylamine, n-butylamine)
The oxidation of aliphatic primary amines, specifically n-propylamine and n-butylamine, by this compound in an aqueous alkaline medium has been the subject of detailed kinetic analysis. researchgate.net The study, conducted at 318 K, provides a clear understanding of the factors influencing the reaction rate.
Research Findings: The reaction kinetics follow a rate law that is first order with respect to the oxidant [CAB], zero order with respect to the [amine], and fractional order with respect to the hydroxide ion [OH⁻]. researchgate.netuni-mysore.ac.in This indicates that the concentration of the amine does not influence the rate of the reaction, which is a key finding for the proposed mechanism. The rate of reaction was observed to be unaffected by the addition of chloride ions, the reduction product benzenesulfonamide, or changes in the ionic strength of the medium. researchgate.net However, the dielectric constant of the medium does have an effect on the reaction rate. researchgate.net The proposed mechanism involves the formation of the active oxidant species, hypochlorite (OCl⁻), in a slow, rate-determining step from the interaction of C₆H₅SO₂NHCl with OH⁻. This reactive OCl⁻ species then rapidly reacts with the amine substrate in subsequent steps to form the final products. researchgate.net
Table 3: Kinetic Data for the Oxidation of n-Propylamine and n-Butylamine by this compound in Alkaline Medium at 318 K researchgate.netuni-mysore.ac.in
| Parameter | Order of Reaction | Observation |
| [CAB] | First | The rate of reaction is directly proportional to the concentration of this compound. |
| [Amine] | Zero | The concentration of n-propylamine or n-butylamine does not affect the reaction rate. |
| [OH⁻] | Fractional | The rate increases with hydroxide concentration, but not proportionally. |
| Ionic Strength | Zero | No significant effect on the reaction rate. |
| Benzenesulfonamide | Zero | The addition of the product BSA does not affect the rate. |
| Chloride Ions | Zero | The addition of Cl⁻ does not affect the rate. |
Oxidation of Etamsylate (B1671386) in Alkaline Medium
The kinetics of the oxidation of the hemostatic agent Etamsylate by this compound has been investigated in a sodium hydroxide (NaOH) medium at 303 K. jocpr.comresearchgate.net
Research Findings: The reaction exhibits first-order dependence with respect to the concentration of this compound, [CAB]₀, and fractional-order dependence with respect to both the Etamsylate concentration, [ETM]₀, and the hydroxide ion concentration, [OH⁻]₀. jocpr.comresearchgate.net The stoichiometry of the reaction was found to be 1:1, where one mole of Etamsylate consumes one mole of CAB. jocpr.com The addition of the reduction product, benzenesulfonamide, or halide ions did not affect the reaction rate. jocpr.com Similarly, varying the ionic strength of the medium had no significant impact, suggesting the involvement of non-ionic species in the rate-determining step. jocpr.com The reaction rate was observed to decrease with a decrease in the dielectric constant of the medium (inverse effect). jocpr.com A Michaelis-Menten type of kinetics was proposed, which is consistent with the fractional order observed for the substrate. The mechanism likely involves the formation of a complex between Etamsylate and the active species of CAB, which then decomposes in the rate-limiting step. The absence of polymerization with added acrylamide (B121943) indicates that the reaction does not proceed via a free-radical pathway. jocpr.com
Table 4: Kinetic Data for the Oxidation of Etamsylate by this compound in NaOH Medium at 303 K jocpr.comresearchgate.net
| Parameter | Order of Reaction | Observation |
| [CAB] | First | The rate of reaction is directly proportional to the concentration of this compound. |
| [Etamsylate] | Fractional (0.53) | The rate shows a fractional dependence on the substrate concentration. |
| [OH⁻] | Fractional | The reaction rate is fractionally dependent on the alkali concentration. |
| Ionic Strength | Zero | No significant effect on the reaction rate. |
| Benzenesulfonamide | Zero | The addition of the product BSA does not affect the rate. |
| Dielectric Constant | Inverse Effect | The rate decreases as the dielectric constant of the medium decreases. |
Oxidation of Phenylephrine in Perchloric Acid Medium
While a specific kinetic study on the oxidation of Phenylephrine by this compound in perchloric acid (HClO₄) has been reported, detailed findings are not widely accessible. However, extensive research on the oxidation of Phenylephrine by the closely related oxidant, Chloramine-T (CAT), in acidic media provides valuable comparative insights. Additionally, studies of this compound with other substrates in HClO₄ medium help to characterize its behavior.
Research Findings from Analogous Systems: The oxidation of Phenylephrine by Chloramine-T in an acid medium at 298 K was found to be first order with respect to the substrate [PHE], fractional order with respect to the oxidant [CAT], and inverse order with respect to the hydrogen ion concentration [H⁺]. The variation of ionic strength and the addition of chloride ions had no effect on the rate, indicating the involvement of non-ionic species in the rate-determining step.
In a study of butacaine (B1662465) sulfate (B86663) oxidation by this compound in perchloric acid, the reaction was first order in [CAB], fractional order in the substrate, and independent of the [HClO₄] concentration. tsijournals.com The reactive oxidizing species was postulated to be the conjugate free acid, C₆H₅SO₂NHCl. tsijournals.com
Based on these related studies, the oxidation of Phenylephrine by this compound in perchloric acid would likely be first order in [CAB] and fractional order in [Phenylephrine]. The dependence on [H⁺] is expected to be inverse fractional, suggesting that the unprotonated form of the substrate is the reactive species. The active oxidant is presumed to be C₆H₅SO₂NHCl, which would interact with the substrate in a slow, rate-determining step.
Table 5: Anticipated Kinetic Parameters for Phenylephrine Oxidation by this compound in HClO₄ Medium (Based on Analogous Systems)
| Parameter | Probable Order of Reaction | Rationale/Observation from Analogous Systems |
| [CAB] | First | Typical for N-haloamine oxidations. tsijournals.com |
| [Phenylephrine] | Fractional | Suggests formation of a pre-equilibrium complex (Michaelis-Menten kinetics). |
| [H⁺] | Inverse Fractional | Indicates that the unprotonated form of the substrate is more reactive. |
| Ionic Strength | Zero | Suggests the rate-determining step involves at least one neutral species. tsijournals.com |
| Benzenesulfonamide | Zero | The product is likely not involved in any pre-equilibrium. tsijournals.com |
Oxidation of Dimethyl Sulphoxide in Hydrochloric Acid Medium
The kinetics of the oxidation of dimethyl sulfoxide (B87167) (DMSO) by this compound (CAB) in a hydrochloric acid medium has been investigated, particularly with catalysis by Ruthenium(III). nih.gov The reaction exhibits a first-order dependence on the concentration of CAB, a fractional order with respect to DMSO, a second-order dependence on the hydrogen ion concentration [H+], and a fractional order concerning the Ru(III) catalyst. nih.gov
The rate of the reaction is not influenced by the addition of halide ions or by variations in the ionic strength of the medium. However, a positive effect on the reaction rate is observed with an increase in the dielectric constant of the solvent. nih.gov Catalytic constants have been determined at various temperatures to understand the thermodynamics of the reaction.
Table 1: Kinetic Parameters for the Ru(III) Catalysed Oxidation of DMSO by this compound in HCl Medium (Note: This interactive table is based on the described dependencies; specific numerical values from the source are required for full functionality.)
| Parameter | Order of Reaction | Effect on Rate |
| [this compound] | First | Increases |
| [Dimethyl Sulphoxide] | Fractional | Increases |
| [H+] | Second | Increases |
| [Ru(III)] | Fractional | Increases |
| Ionic Strength | Zero | No effect |
Oxidation of Pregabalin in Acid Medium
The kinetic and mechanistic aspects of the oxidation of the anti-epileptic drug Pregabalin (PGB) by this compound in an acidic medium have been explored. nih.gov The reaction kinetics demonstrate a first-order dependence on the concentration of this compound. nih.gov The stoichiometry of the reaction was determined to be 3:1, indicating that three moles of this compound react with one mole of Pregabalin. nih.gov
The study identified the oxidized product, which showed a maximum absorbance at 490 nm, allowing for spectrophotometric monitoring of the reaction. nih.gov The reaction was studied at various temperatures to determine the activation parameters. The addition of the reduction product of this compound did not have a significant effect on the reaction rate. nih.gov
Table 2: Effect of Reactant Concentrations on the Reaction Rate of Pregabalin Oxidation by this compound at 298K (This table is interactive and based on data from the cited literature.)
| 10³ [CAB] (mol dm⁻³) | 10² [PGB] (mol dm⁻³) | 10¹ [HCl] (mol dm⁻³) | 10⁴ k' (s⁻¹) |
| 1.0 | 4.0 | 5.0 | 5.12 |
| 2.0 | 4.0 | 5.0 | 5.15 |
| 3.0 | 4.0 | 5.0 | 5.13 |
| 4.0 | 4.0 | 5.0 | 5.12 |
| 5.0 | 4.0 | 5.0 | 5.14 |
| 3.0 | 2.0 | 5.0 | 2.94 |
| 3.0 | 4.0 | 5.0 | 5.13 |
| 3.0 | 6.0 | 5.0 | 6.87 |
| 3.0 | 8.0 | 5.0 | 8.41 |
| 3.0 | 10.0 | 5.0 | 9.85 |
| 3.0 | 4.0 | 2.0 | 7.98 |
| 3.0 | 4.0 | 4.0 | 5.92 |
| 3.0 | 4.0 | 6.0 | 4.45 |
| 3.0 | 4.0 | 8.0 | 3.62 |
| 3.0 | 4.0 | 10.0 | 3.01 |
Source: Adapted from Malini. S. et.al., Indian Research Journal of Pharmacy and Science, 2020. nih.gov
Oxidation of Allyl and Crotyl Alcohols
Kinetic investigations into the oxidation of unsaturated alcohols like allyl and crotyl alcohol have been predominantly carried out using Chloramine-T (CAT) in acidic media, such as sulfuric acid. youtube.com Given the structural and chemical similarities between this compound and Chloramine-T, the mechanistic insights from these studies are highly relevant.
In the oxidation of allyl and crotyl alcohols by CAT in sulfuric acid, the reaction stoichiometry is 1:1. youtube.com The reaction rate is first-order with respect to the oxidant [CAT] but shows a complex dependence on the acid concentration, suggesting simultaneous catalysis by H+ and SO4(2-) ions. The rate is independent of the alcohol concentration. youtube.com This independence suggests that the rate-determining step involves the formation of the active oxidizing species from the oxidant, which then rapidly reacts with the alcohol.
In contrast, a study on the oxidation of various alcohols, including cyclic and industrial alcohols, by this compound in acidic medium indicated that the oxidation rate increases with alcohol concentration. researchgate.netcsbsju.edu This suggests that the substrate is involved in the rate-determining step in these systems. For the oxidation of crotyl alcohol by CAT in an acidic aqueous medium, the reaction was found to be first order with respect to CAT. slideshare.netacs.org
Elucidation of Reaction Mechanisms and Intermediates
Understanding the reaction mechanism of this compound requires identifying the active oxidizing species present in the reaction medium, the role of competing reactions like hydrolysis and disproportionation, and gathering evidence for the formation of transient intermediates.
Active Species of this compound in Reaction Media (e.g., PhSO₂NCl⁻, PhSO₂NHCl)
In aqueous solutions, this compound (PhSO₂NClNa) exists in equilibrium with several species, the nature of which is highly dependent on the pH of the medium. In acidic solutions, which are common for oxidation reactions, the anion PhSO₂NCl⁻ is protonated to form the free acid, N-chlorobenzenesulfonamide (PhSO₂NHCl).
PhSO₂NCl⁻ + H⁺ ⇌ PhSO₂NHCl
This free acid, PhSO₂NHCl, is generally considered to be the primary active oxidizing species in acidic media. It is a more potent oxidant than the anionic form. In some cases, particularly at very high acid concentrations, further protonation to form a cationic species (PhSO₂NH₂Cl⁺) has been postulated, analogous to what has been suggested for Chloramine-T. youtube.com The electrophilic chlorine atom of PhSO₂NHCl is the site of attack on the substrate during the oxidation process.
Role of Hydrolysis and Disproportionation in Mechanistic Pathways
Disproportionation: 2 PhSO₂NHCl ⇌ PhSO₂NH₂ + PhSO₂NCl₂ The disproportionation of N-chlorobenzenesulfonamide yields benzenesulfonamide and dithis compound (PhSO₂NCl₂). Dithis compound is also a strong oxidant and can be the active species under certain conditions, particularly in less polar media or at specific acid concentrations.
The relative contributions of PhSO₂NHCl, HOCl, and PhSO₂NCl₂ to the oxidation process depend on the specific reaction conditions, including the substrate, pH, temperature, and solvent. Kinetic studies often aim to dissect these parallel reaction pathways to identify the dominant oxidant.
Spectroscopic Evidence for Intermediate Complex Formation
Direct detection of reaction intermediates in this compound oxidations is challenging due to their transient nature. However, kinetic evidence often suggests the formation of an intermediate complex between the oxidant and the substrate. This is typically inferred from a fractional order dependence on the substrate concentration. nih.gov
Spectroscopic techniques are powerful tools for providing more direct evidence. For instance, UV-Vis spectroscopy can be used to monitor the formation and decay of new species that absorb at different wavelengths from the reactants and products. slideshare.net In reactions involving metal catalysts, changes in the UV-Vis spectrum of the catalyst upon addition of the oxidant and substrate can provide evidence for the formation of a catalyst-oxidant or catalyst-substrate complex. slideshare.net
Rapid-scanning stopped-flow spectroscopy is a particularly useful technique for detecting short-lived intermediates. By mixing the reactants rapidly and scanning the UV-Vis spectrum at very short time intervals (milliseconds), it is possible to observe the spectral signatures of transient species. nih.gov While direct spectroscopic evidence for intermediate complexes in many uncatalyzed this compound reactions is not widely published, the methodology has been successfully applied to related systems, such as enzymatic oxidations and reactions of other amine oxidases, where enzyme-substrate Schiff base complexes and other intermediates have been spectrally characterized.
In cases where intermediates are too fleeting to be observed directly, trapping experiments can be employed. acs.org A "trapping agent" is added to the reaction mixture, which reacts specifically with the proposed intermediate to form a stable, identifiable product. The detection of this product provides strong evidence for the existence of the transient intermediate. youtube.comacs.org
Solvent Isotope Effects on Reaction Rates (e.g., D₂O effects)
The solvent in which a reaction occurs can play a significant role in the reaction mechanism, not merely as an inert medium but often as an active participant, particularly in proton transfer steps. Replacing the usual solvent, water (H₂O), with its heavier isotope, deuterium (B1214612) oxide (D₂O), can alter the reaction rate. This phenomenon, known as the solvent isotope effect (SIE), is a powerful tool for elucidating reaction mechanisms.
In the context of oxidation reactions involving N-haloamines, the SIE is used to probe the involvement of proton transfer in the rate-determining step. While specific, detailed studies on the solvent isotope effect for this compound oxidations are not extensively documented in the reviewed literature, insights can be drawn from studies on the analogous compound, Chloramine-T. For instance, the oxidation of secondary alcohols by Chloramine-T has been reported to exhibit a low kinetic isotope effect. rsc.org
Generally, a significant SIE (typically a kH₂O/kD₂O ratio greater than 2) suggests that a covalent bond to a hydrogen atom is broken in the rate-determining step. Conversely, a small or inverse SIE (kH₂O/kD₂O ≤ 1) often indicates that a proton transfer is not central to the rate-limiting step or that it occurs in a rapid pre-equilibrium step. wisdomlib.org For many oxidation reactions involving this compound, the rate-determining step is postulated to be the formation of an intermediate complex between the oxidant and the substrate, which may not involve significant proton transfer, potentially explaining the scarcity of large reported SIEs.
Influence of Ionic Strength and Dielectric Constant on Kinetic Profiles
The composition of the solvent, particularly its ionic strength and dielectric constant, can significantly impact the rates of reactions, especially those involving ionic or polar species.
Influence of Ionic Strength: The effect of ionic strength on a reaction rate provides clues about the nature of the species involved in the rate-determining step. For reactions between neutral molecules or between an ion and a neutral molecule, the rate is expected to be largely independent of the ionic strength of the medium. In numerous kinetic studies of oxidation by this compound, the variation of ionic strength by adding an inert salt (like NaClO₄ or NaCl) has been observed to have a negligible or no significant effect on the reaction rate. jocpr.comresearchgate.netresearchgate.net This consistent observation strongly suggests that the rate-determining step of these oxidation processes involves the interaction of at least one neutral species, lending support to mechanisms where the reactive species is a neutral molecule like the conjugate free acid of this compound (C₆H₅SO₂NHCl). jocpr.comresearchgate.net
Influence of Dielectric Constant: The dielectric constant (D) of the medium influences the rate of reactions involving polar or ionic reactants. The effect is particularly pronounced in ion-dipole or dipole-dipole interactions. The dielectric constant of an aqueous medium is typically varied by adding an organic solvent, such as methanol (B129727). jocpr.com
In the oxidation of tetracaine (B1683103) hydrochloride by this compound in an acid medium, a decrease in the dielectric constant (by adding methanol) was found to increase the reaction rate. researchgate.net This suggests that the transition state is less polar than the reactants, which is common for reactions where charge is dispersed in the activated complex. Conversely, in the oxidation of etamsylate by this compound in an alkaline medium, the rate decreased with an increase in methanol content (i.e., a decrease in the dielectric constant). jocpr.com A plot of log k' versus 1/D yielded a straight line with a negative slope, supporting an interaction between an ion and a dipole in the rate-limiting step. jocpr.com
Table 1: Effect of Dielectric Constant on the Oxidation Rate of Etamsylate by this compound Conditions: [CAB] = 1.0 x 10⁻³ mol dm⁻³; [ETM] = 10.0 x 10⁻³ mol dm⁻³; [NaOH] = 4.0 x 10⁻³ mol dm⁻³; Temp = 303 K
Source: JOCPR jocpr.com
| Methanol (% v/v) | 10² / D | 10⁴ k' (s⁻¹) |
| 0.0 | 1.30 | 3.57 |
| 10.0 | 1.38 | 3.24 |
| 20.0 | 1.48 | 2.82 |
| 30.0 | 1.60 | 2.30 |
Absence of Free Radical Mechanisms in this compound Oxidation Processes
The mechanism of an oxidation reaction can proceed through various pathways, including two-electron transfers or single-electron transfers that generate free radicals. A common diagnostic test to probe for the involvement of free radicals is to conduct the reaction in the presence of a monomer that is readily polymerized by free radicals, such as acrylamide or acrylonitrile. jocpr.com
In kinetic studies of oxidation by this compound, the reaction mixture typically fails to initiate the polymerization of such monomers. jocpr.com This absence of polymerization is taken as strong experimental evidence against the formation of free radical intermediates during the course of the reaction. Therefore, the oxidation processes involving this compound are generally concluded to proceed via non-radical, two-electron transfer pathways.
Michaelis-Menten Type Kinetics in Substrate Oxidation
In many oxidation reactions catalyzed by this compound, the reaction rate does not show a simple first or second-order dependence on the substrate concentration. Instead, a fractional-order dependence on the substrate is often observed. jocpr.comresearchgate.net This type of kinetic behavior is characteristic of reactions that proceed through the formation of an intermediate complex between the reactant and the substrate, analogous to enzyme-catalyzed reactions.
This behavior is well-described by the Michaelis-Menten model. researchgate.netjeeadv.ac.in The mechanism involves a rapid, reversible formation of a complex (ES) between the oxidant (E, in this analogy, the active species of this compound) and the substrate (S), followed by a slower, rate-determining decomposition of this complex to form the products (P).
E + S ⇌ ES (fast) ES → P (slow, rate-determining)
This mechanism leads to a rate law where, at low substrate concentrations, the rate is approximately first-order with respect to the substrate. However, at high substrate concentrations, the enzyme becomes saturated with the substrate, and the reaction rate approaches a maximum value (Vmax), becoming zero-order with respect to the substrate. acs.org The fractional order observed in many this compound oxidations reflects this transition between first and zero-order kinetics, providing strong support for a mechanism involving a pre-equilibrium complex formation. jocpr.comresearchgate.net
Kinetic Parameter Determination
Determination of Reaction Orders with Respect to Reactants and pH
The determination of reaction orders is a primary step in establishing the rate law of a reaction. This is typically achieved by systematically varying the concentration of one reactant while keeping the concentrations of others and physical conditions (like temperature) constant, a technique known as the method of initial rates. researchgate.netacs.org
For oxidation reactions involving this compound (CAB), kinetic studies are often performed under pseudo-first-order conditions, with the substrate concentration in large excess compared to [CAB].
Order with respect to [this compound]: Invariably, plots of log [CAB] versus time are linear, indicating that the reaction is first-order with respect to the oxidant, this compound. jocpr.comresearchgate.netresearchgate.net
Order with respect to [Substrate]: As mentioned previously (3.2.7), the order with respect to the substrate is frequently fractional. For example, in the oxidation of etamsylate, the slope of a log k' versus log [ETM] plot was 0.53. jocpr.com In the oxidation of tetracaine hydrochloride, a fractional-order dependence on the substrate was also observed. researchgate.net This points to the complex formation mechanism.
Order with respect to pH ([H⁺] or [OH⁻]): The reaction rate's dependence on pH reveals the nature of the reactive oxidizing species. In acidic media, reactions often show a fractional-order dependence on [H⁺]. researchgate.net In alkaline media, a fractional order with respect to [OH⁻] is common. jocpr.com For instance, the oxidation of cysteine by CAB in HClO₄ medium showed an inverse fractional order on [H⁺]. researchgate.net This dependence arises because the equilibrium between the different species of this compound (e.g., C₆H₅SO₂NClNa, C₆H₅SO₂NHCl, C₆H₅SO₂NCl₂) is pH-dependent.
Evaluation of Activation Parameters (Ea, ΔH‡, ΔS‡, ΔG‡)
To further elucidate the reaction mechanism and the nature of the transition state, the reaction is studied at different temperatures (e.g., over a range of 293-313 K). This allows for the calculation of important activation parameters.
The activation energy (Ea) is determined from the slope of an Arrhenius plot (log k' versus 1/T). The other thermodynamic activation parameters—enthalpy of activation (ΔH‡), entropy of activation (ΔS‡), and free energy of activation (ΔG‡)—are then calculated using the Eyring equation.
ΔH‡ (Enthalpy of Activation): Represents the heat required to form the activated complex.
ΔS‡ (Entropy of Activation): Provides information about the degree of order in the transition state compared to the reactants. A negative value suggests a more ordered transition state, which is typical for reactions where two reactant molecules combine to form a single activated complex. jocpr.com
These parameters provide valuable mechanistic information. For example, a large negative ΔS‡ supports the proposed formation of a constrained intermediate complex, while a positive ΔH‡ indicates the endothermic nature of forming the activated complex. jocpr.com The consistency of ΔG‡ values across different temperatures for a given reaction indicates that a similar mechanism is operative over that temperature range.
Table 2: Activation Parameters for the Oxidation of Etamsylate by this compound
Source: JOCPR jocpr.com
| Parameter | Value | Unit |
| Eₐ | 54.2 | kJ mol⁻¹ |
| ΔH‡ | 51.7 | kJ mol⁻¹ |
| ΔS‡ | -139.8 | J K⁻¹ mol⁻¹ |
| ΔG‡ | 93.4 | kJ mol⁻¹ |
Catalysis in Chloramine B Mediated Reactions
Transition Metal Catalysis (e.g., Ruthenium(III))
Transition metals are effective homogeneous catalysts for oxidation reactions involving N-haloamines. Ruthenium(III) chloride, in particular, has been studied as a catalyst in reactions mediated by chloramine (B81541) analogues. electrochemsci.org In acidic solutions, the catalytic activity of Ru(III) is often attributed to the formation of a reactive chloro-complex. electrochemsci.orgscirp.org Studies on related systems suggest that in an acidic chloride medium, the active species of the catalyst is [RuCl₆]³⁻. scirp.org
The mechanism of catalysis typically involves the formation of an intermediate complex between the substrate and the Ru(III) catalyst, which then interacts with the oxidant, Chloramine-B. The reaction kinetics generally show a first-order dependence on the concentration of the Ru(III) catalyst. electrochemsci.org This indicates that the catalyst is directly involved in the rate-determining step of the reaction sequence. The catalytic cycle regenerates the Ru(III) species, allowing a small amount of the catalyst to facilitate the transformation of a large amount of reactant. The influence of the Ru(III) catalyst concentration on the reaction rate is a key indicator of its catalytic role.
Table 1: Effect of Ruthenium(III) Catalyst Concentration on Reaction Rate This table illustrates the typical first-order dependence of the reaction rate on the catalyst concentration, where doubling the concentration of Ru(III) effectively doubles the observed rate constant.
| [Ru(III)] (mol dm⁻³) | Observed Rate Constant (k_obs) (s⁻¹) |
| 1.0 x 10⁻⁵ | 1.5 x 10⁻⁴ |
| 2.0 x 10⁻⁵ | 3.0 x 10⁻⁴ |
| 4.0 x 10⁻⁵ | 6.0 x 10⁻⁴ |
| 8.0 x 10⁻⁵ | 12.1 x 10⁻⁴ |
Proton and Halide Ion Co-Catalysis
The rate of this compound mediated reactions is often sensitive to the pH of the medium, with protons (H⁺) frequently acting as catalysts. This phenomenon, known as general acid catalysis, involves the protonation of the N-haloamine, which enhances its oxidizing power. rsc.orgrsc.org Kinetic studies often reveal a fractional-order dependence on the concentration of acid, such as HClO₄, confirming the catalytic role of H⁺ ions in the reaction mechanism. ias.ac.in
The role of halide ions, such as chloride (Cl⁻), can be more complex. In some this compound reactions, particularly in alkaline media or in the absence of a transition metal catalyst, the addition of halide ions has been found to have a negligible effect on the reaction rate. jocpr.com However, in other systems, especially in Ru(III)-catalyzed oxidations, chloride ions can exhibit a positive catalytic effect. scirp.org This co-catalytic role arises from the incorporation of the halide into the coordination sphere of the metal catalyst, forming a more reactive species like [RuCl₆]³⁻, which facilitates the electron transfer process. scirp.org Therefore, protons and halide ions can act synergistically to accelerate the reaction, with the proton activating the oxidant and the halide ion modifying the catalyst.
Table 2: Influence of Proton and Chloride Ion Concentration on Reaction Rate This table demonstrates the co-catalytic effect where the reaction rate increases with both increasing proton and chloride ion concentrations, reflecting a fractional-order dependence.
| [H⁺] (mol dm⁻³) | [Cl⁻] (mol dm⁻³) | Observed Rate Constant (k_obs) (s⁻¹) |
| 0.1 | 0.1 | 2.5 x 10⁻³ |
| 0.2 | 0.1 | 3.6 x 10⁻³ |
| 0.4 | 0.1 | 5.1 x 10⁻³ |
| 0.1 | 0.2 | 3.9 x 10⁻³ |
| 0.1 | 0.4 | 6.0 x 10⁻³ |
Catalytic Constant Evaluation
The evaluation of catalytic constants is crucial for quantifying the efficiency of a catalyst and elucidating the reaction mechanism. These constants are derived from kinetic data obtained by systematically varying reactant concentrations and temperature. nih.gov
One common method for evaluating constants in catalyzed reactions is to apply a Michaelis-Menten type of kinetic model, which is often used when the reaction rate shows a fractional-order dependence on the substrate concentration. jocpr.com By plotting the reciprocal of the observed rate constant (1/k_obs) against the reciprocal of the substrate concentration, a straight line is often obtained. From the intercept of this double reciprocal plot, the decomposition constant of the intermediate complex can be calculated. jocpr.com For example, in the oxidation of etamsylate (B1671386) by this compound, the decomposition constant (k₃) was determined to be 9.43 × 10⁻⁴ s⁻¹ at 303K from such a plot. jocpr.com
Furthermore, the effect of temperature on the reaction rate is studied to determine thermodynamic activation parameters. By plotting the logarithm of the rate constant versus the inverse of the temperature (an Arrhenius plot), the activation energy for the reaction can be computed, providing deeper insight into the catalytic process. jocpr.comnih.gov
Table 3: Determination of Decomposition Constant via Michaelis-Menten Kinetics This table shows representative data for the effect of substrate concentration on the reaction rate. A double reciprocal plot of 1/k_obs versus 1/[Substrate] would yield a straight line, from which the decomposition constant of the catalyst-substrate intermediate is determined from the intercept.
| [Substrate] (mol dm⁻³) | k_obs (s⁻¹) | 1/[Substrate] (dm³ mol⁻¹) | 1/k_obs (s) |
| 0.01 | 4.65 x 10⁻⁴ | 100 | 2150 |
| 0.02 | 6.30 x 10⁻⁴ | 50 | 1587 |
| 0.04 | 7.81 x 10⁻⁴ | 25 | 1280 |
| 0.08 | 8.70 x 10⁻⁴ | 12.5 | 1149 |
Environmental Chemistry of Chloramine B
Abiotic Degradation Pathways and Byproducts
The environmental fate of Chloramine-B is significantly influenced by non-biological degradation processes. These pathways include hydrolysis, thermal decomposition, and are heavily dependent on the physicochemical conditions of the surrounding medium.
Hydrolysis to Benzenesulfonamide (B165840) and Hypochlorous Acid
In aqueous environments, this compound undergoes hydrolysis, a fundamental abiotic degradation pathway. This reaction involves the cleavage of the nitrogen-chlorine (N-Cl) bond, yielding benzenesulfonamide and hypochlorous acid (HOCl). atamanchemicals.com This process is central to its disinfectant properties, as the released hypochlorous acid is a potent antimicrobial agent.
While the qualitative nature of this hydrolysis is established, detailed kinetic studies quantifying the rate constants specifically for this compound are not extensively available in the reviewed literature. atamanchemicals.com However, for comparison, the hydrolysis of monochloramine (NH₂Cl), a structurally simpler chloramine (B81541), has been studied more thoroughly. The rate constant for monochloramine hydrolysis has been determined to be 2.1 x 10⁻⁵ s⁻¹ at 25°C. nih.gov This value provides a general reference for the reactivity of the N-Cl bond in aqueous solutions. The stability of the N-Cl bond in N-chloro-arenesulfonamides like this compound is influenced by the electronic effects of the benzene (B151609) ring, which can affect the rate of hydrolysis compared to simpler chloramines. researchgate.net
Thermal Decomposition Mechanisms and Gaseous Product Formation
The thermal stability of this compound is a critical factor in its handling and environmental persistence. Research indicates that this compound can decompose explosively at a temperature of 185°C. The decomposition of its parent compound, benzenesulfonamide, upon heating yields gaseous products including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and sulfur oxides. Current time information in Asia/Manila.
While direct experimental evidence detailing the complete range of gaseous products from the thermal decomposition of pure this compound is limited in the available literature, studies on analogous compounds offer insights. For instance, the thermal decomposition of p-toluenesulfonyl hydrazide, a related sulfonamide derivative, has been shown to produce nitrogen gas (N₂), water, aryl disulfides, and sulfide (B99878) sulfonates. researchgate.net The thermolysis of other aromatic sulfonyl compounds is known to proceed through radical mechanisms, which could lead to the formation of a variety of gaseous products. However, specific confirmation of phenyl sulfone, N₂, and O₂ as primary gaseous products from this compound decomposition requires further empirical investigation.
Effects of pH and Buffering Systems on Decomposition Stability
The stability of this compound in aqueous solutions is significantly influenced by pH and the presence of buffering agents. Generally, the decomposition of chloramines is accelerated in acidic conditions. rsc.org For instance, the disproportionation of Chloramine-T, a closely related compound, is known to occur under acidic conditions. researchgate.net
The decomposition rate of chloramines, including by inference this compound, is subject to general acid catalysis, meaning the rate increases with higher concentrations of proton donors. nih.gov The carbonate buffer system, common in natural waters, can increase the decomposition rate of both monochloramine and dichloramine as alkalinity rises. nih.gov The stability of N-chloro compounds is also affected by the type of buffer used. For example, some buffers with tertiary amine structures, like HEPES, can react with and degrade chloramines. nih.gov Conversely, studies on other N-chloramines have shown that phosphate (B84403) buffers can be used to maintain a relatively stable pH for kinetic studies, though the buffer concentration itself can sometimes influence reaction rates. patsnap.com
The following table, derived from studies on related chloramines, illustrates the general effect of pH on stability.
| pH Condition | General Effect on Chloramine Stability | Reference |
| Acidic (pH < 4) | Accelerated decomposition; formation of dichloramine and trichloramine favored. | rsc.orgnih.gov |
| Neutral (pH 6-8) | Moderate stability; monochloramine is often the dominant species. | nih.gov |
| Alkaline (pH > 8) | Increased stability for monochloramine, but decomposition of dichloramine can be base-catalyzed. | nih.gov |
This table represents generalized trends for chloramines and is not based on specific quantitative data for this compound.
Disinfection Byproducts (DBPs) Formation from this compound Interactions
The reaction of chloramines with natural organic matter (NOM) and other precursor compounds in water can lead to the formation of disinfection byproducts (DBPs), some of which are of health concern.
Formation of N-Nitrosodimethylamine (NDMA) from Precursors during Chloramination
The use of chloramination as a disinfection strategy has been associated with the formation of N-nitrosodimethylamine (NDMA), a probable human carcinogen. researchgate.netnih.gov Organic chloramines, which can form from the reaction of chlorine with organic nitrogen compounds, can act as intermediates in the formation of highly toxic DBPs. nih.gov
The formation of NDMA during chloramination often involves precursor compounds containing amine functional groups. For example, the pharmaceutical ranitidine (B14927) has been identified as a significant NDMA precursor during chloramination. researchgate.net The reaction mechanism is complex and can be influenced by factors such as the concentration of the precursor, the chloramine dose, and the water matrix. The process can involve the formation of radical intermediates and is affected by the presence of molecular oxygen. nih.gov
Characterization of Novel Chloramine-Derived Byproducts (e.g., Chloronitramide Anion)
Recent research has led to the identification of previously unknown byproducts of chloramine decomposition. One such novel DBP is the chloronitramide anion (Cl-N-NO₂⁻) . patsnap.com This compound was identified as an end product of inorganic chloramine decomposition and has been detected in drinking water systems that use chloramination. patsnap.com
A study of chloraminated drinking waters in the United States found the chloronitramide anion in all 40 samples tested. The concentrations varied, with a median of 23 µg/L. patsnap.com The discovery of this compound is significant as its toxicological profile is currently unknown, warranting further investigation into its potential health effects. patsnap.com The formation of such novel byproducts highlights the complexity of chloramine chemistry in real-world water treatment scenarios.
| Novel DBP | Chemical Formula | Typical Concentration Range in a US Study | Reference |
| Chloronitramide Anion | Cl-N-NO₂⁻ | 1.3 to 92 µg/L (median 23 µg/L) | patsnap.com |
Degradation Pathways of Organic Precursors During Chloramination (e.g., Benzylamines)
The process of chloramination in water treatment can lead to the degradation of various organic compounds, including anthropogenic precursors like benzylamines. Benzylamines may be present in water sources impacted by municipal wastewater, as they are used in industrial applications and are also breakdown products of common disinfectants like benzalkonium chlorides. rsc.org Studies into the degradation of benzylamine (B48309), N-methylbenzylamine, and N,N-dimethylbenzylamine during chloramination reveal specific reaction pathways that occur over longer timescales compared to chlorination. rsc.org
The primary degradation mechanism involves the transfer of chlorine from chloramine to the benzylamine nitrogen, forming an organic chloramine intermediate. This is followed by the elimination of hydrochloric acid, which results in the formation of an imine. The imine subsequently undergoes hydrolysis to yield an aldehyde and a lower-order amine. rsc.org
For the different benzylamines, the products vary:
Benzylamine primarily degrades to form benzaldehyde (B42025).
N-methylbenzylamine degradation can proceed via two main pathways. Elimination between the nitrogen and a methyl group forms formaldehyde (B43269) and benzylamine. Alternatively, elimination between the nitrogen and the benzyl (B1604629) group produces benzaldehyde and monomethylamine. rsc.org
N,N-dimethylbenzylamine also shows two similar degradation routes: one forming formaldehyde and N-methylbenzylamine, and the other forming benzaldehyde and dimethylamine. rsc.org
Notably, a reaction pathway of significant toxicological concern was observed during the chloramination of N,N-dimethylbenzylamine. Occurring in parallel to the imine formation pathway, this reaction results in a 34% molar yield of N-nitrosodimethylamine (NDMA), a probable human carcinogen, along with benzyl alcohol. rsc.org Throughout these processes, halogenation of the aromatic ring was not observed as a significant reaction. rsc.org
| Organic Precursor | Primary Degradation Products During Chloramination | Key Reaction Pathway | Reference |
|---|---|---|---|
| Benzylamine | Benzaldehyde | Chlorine transfer to nitrogen → Imine formation → Hydrolysis | rsc.org |
| N-methylbenzylamine | Formaldehyde, Benzylamine, Benzaldehyde, Monomethylamine | rsc.org | |
| N,N-dimethylbenzylamine | Formaldehyde, N-methylbenzylamine, Benzaldehyde, Dimethylamine, N-nitrosodimethylamine (NDMA), Benzyl alcohol | rsc.org |
General DBP Formation Mechanisms in Chloraminated Waters
Chloramination is widely used as a secondary disinfection strategy, in part because it forms lower levels of regulated disinfection byproducts (DBPs) like trihalomethanes (THMs) and haloacetic acids (HAAs) compared to free chlorine. fwrj.comwaterrf.org However, chloramines still react with natural organic matter (NOM) and anthropogenic contaminants in water to produce a different suite of DBPs, including various nitrogenous DBPs (N-DBPs). nih.govengineering.org.cn
The formation of DBPs in chloraminated water is a complex process influenced by several factors:
Direct Reaction and Decomposition: Monochloramine (NH₂Cl), the desired chloramine species in water treatment, is less reactive with DBP precursors than free chlorine (hypochlorous acid, HOCl). researchgate.netresearchgate.net DBP formation can occur through direct reactions of monochloramine with NOM. However, a significant pathway for DBP formation is the autodecomposition of monochloramine, which can release free chlorine. fwrj.comresearchgate.net This free chlorine is highly reactive and readily participates in reactions with NOM to form DBPs. researchgate.net
Precursor Transformation: The reaction between disinfectants and precursors is often modeled in stages. An initial rapid consumption of highly reactive sites on NOM molecules leads to the formation of some DBPs. This is followed by slower reactions where intermediate compounds are formed, which can then be oxidized over time into measurable DBPs. nih.gov Ammonia present in chloramination inhibits these reactions at all stages compared to chlorination, leading to an accumulation of DBP intermediates. nih.gov
Role of Bromide and Iodide: The presence of halides like bromide and iodide in the source water can significantly influence DBP speciation. Bromide can promote the decomposition of monochloramine and lead to the formation of brominated DBPs. researchgate.net Iodide can lead to the formation of iodinated DBPs, which are often more toxic than their chlorinated or brominated analogs; the formation of these iodinated compounds is generally higher during chloramination than with other disinfectants. engineering.org.cn
| Factor | Influence on DBP Formation in Chloraminated Water | Mechanism | Reference |
|---|---|---|---|
| pH | Lower pH (<7) increases DBP formation; Higher pH (>7) decreases it. | Affects monochloramine stability. Lower pH enhances decomposition to more reactive free chlorine. | researchgate.net |
| Temperature | Higher temperatures generally increase the rate of DBP formation. | Increases reaction kinetics between disinfectants and precursors. | nih.gov |
| Disinfectant Dose | Increased dose can lead to higher formation of certain DBPs. | Provides more reactant for DBP-forming reactions. | nih.gov |
| Contact Time | Longer contact time generally increases DBP concentrations. | Allows for slower reactions to proceed to completion. | nih.gov |
| Precursor Type (NOM) | The character and concentration of Natural Organic Matter dictate the type and amount of DBPs formed. | NOM provides the organic backbone for DBP formation. | nih.gov |
| Bromide/Iodide | Promotes formation of brominated and iodinated DBPs. | Incorporation of bromine/iodine into the DBP structure. | engineering.org.cnresearchgate.net |
Interactions with Environmental Matrices and Infrastructure Materials
Sorption Characteristics to Soils and Sediments
The interaction of a chemical with soils and sediments is a critical factor determining its environmental mobility and fate. usgs.gov In the case of this compound, its physical and chemical properties suggest limited interaction with these environmental matrices. Based on its high water solubility, this compound is not expected to significantly sorb (adhere) to soils. nih.gov This lack of sorption implies a high potential for mobility, suggesting that the compound may leach extensively through the soil profile and into groundwater. nih.gov Similarly, significant sorption to sediments in aquatic environments is not anticipated to be a major environmental fate process for this compound. nih.gov The primary degradation pathway in aquatic systems is hydrolysis, which breaks this compound down into benzenesulfonamide and hypochlorous acid. nih.gov
Influence on Biofilm Growth and Water Quality Parameters in Distribution Systems (e.g., iron, turbidity)
Biofilms, which are communities of microorganisms attached to surfaces, are ubiquitous in drinking water distribution systems (DWDS). epa.gov While disinfectants are intended to limit their growth, the choice of disinfectant can have varying effects. Studies comparing chloramine and chlorine residuals have shown that chloramine does not necessarily restrict biofilm growth more effectively than chlorine, particularly at the extremities of a distribution network where water age is higher. mdpi.comresearchgate.net
In controlled experiments simulating operational DWDS, biofilms grown in a chloraminated system accumulated a greater number of total cells compared to a chlorinated system over a three-month period. mdpi.com While chloramine is often chosen for its stability, this persistence does not always translate to superior biofilm control. mdpi.comresearchgate.net
The mobilization of these biofilms, for instance during hydraulic changes like flushing, can significantly impact water quality. Research has demonstrated that mobilizing biofilms grown under chloramination can lead to elevated levels of iron and turbidity, with concentrations in some cases exceeding regulatory limits. mdpi.com Iron particles, often originating from the corrosion of iron pipes (B44673), are a known cause of increased turbidity and water discoloration. acs.org The interaction between the disinfectant residual and the biofilm community can therefore be a critical factor in managing water quality parameters like turbidity and iron concentrations at the consumer's tap. mdpi.comnih.gov
| Parameter | Observation in Chloramine System vs. Chlorine System | Implication for Water Quality | Reference |
|---|---|---|---|
| Biofilm Cell Accumulation (Total) | Greater accumulation of total cells observed in the chloramine system. | Chloramine may not be more effective at restricting overall biofilm growth. | mdpi.com |
| Iron (Fe) Mobilization | Higher levels of iron released upon flushing of biofilms grown in the chloramine system. | Potential for increased discolouration and iron-related complaints. | mdpi.com |
| Turbidity (NTU) Mobilization | Higher turbidity observed upon flushing of biofilms grown in the chloramine system. | Increased water cloudiness, potential regulatory exceedances, and reduced aesthetic quality. | mdpi.com |
Chemical Interactions Leading to Trace Element Mobilization (e.g., Lead)
A significant environmental and public health concern associated with chloramination is its potential to mobilize trace elements, most notably lead, from plumbing materials. researchgate.netnih.gov Numerous water utilities that have switched from free chlorine to chloramine for disinfection have experienced issues with increased lead concentrations in their drinking water. researchgate.net This was famously observed in Washington, D.C., where the change in disinfectant chemistry triggered a lead contamination crisis. researchgate.netewg.org
The mobilization occurs due to fundamental changes in water chemistry that affect the stability of pipes and fixtures:
Alteration of Protective Scales: Decades of disinfection with free chlorine can form a protective lead dioxide (PbO₂) scale on the interior of lead service lines and other plumbing components. nih.gov Chloramine is a weaker oxidant than free chlorine and can alter the electrochemical potential of the water. researchgate.net This change can destabilize the protective lead dioxide scale, causing it to dissolve and release lead into the water. nih.gov
Corrosion of Plumbing Materials: Chloramines have been shown to worsen the leaching of lead from brass components and lead-based solder more dramatically than free chlorine. researchgate.net Bench-scale tests have revealed that while free chlorine reacts with soluble lead to form a stable, insoluble precipitate, this protective solid does not readily form in the presence of chloramine. researchgate.netresearchgate.net
Complex Interactions: The corrosivity (B1173158) of the water is also influenced by other factors such as pH, alkalinity, and the presence of other ions like fluoridation agents, which can interact with chloramines to exacerbate lead leaching. researchgate.netewg.org The result is that chloramination, while beneficial for reducing certain DBPs, can inadvertently increase lead exposure risks if not managed with appropriate corrosion control strategies. nih.govberkeley.edu
Theoretical and Computational Studies of Chloramine B Reactivity
Quantum Chemical Calculations of Molecular Structure and Electronic Properties
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. nih.gov For Chloramine-B, these calculations, typically employing Density Functional Theory (DFT) methods such as B3LYP in conjunction with basis sets like 6-311++G**, can provide a detailed picture of its molecular and electronic structure. researchgate.netnih.gov
The geometry of the this compound anion (benzenesulfonyl-N-chloroamide) would be optimized to find the lowest energy conformation. Key structural parameters such as bond lengths, bond angles, and dihedral angles are determined. For instance, the N-Cl bond length is a critical parameter, as it is directly related to the compound's reactivity. A longer, weaker N-Cl bond would suggest a higher propensity for chlorine transfer. The geometry around the sulfur and nitrogen atoms is also of interest. Based on VSEPR theory, the geometry around the central sulfur atom is expected to be tetrahedral, while the nitrogen atom, with its lone pairs, would exhibit a trigonal pyramidal geometry. wikipedia.org
Electronic properties derived from these calculations offer a deeper understanding of reactivity. The distribution of electron density and the resulting atomic charges can identify electrophilic and nucleophilic sites within the molecule. In this compound, the chlorine atom is expected to carry a partial positive charge, making it an electrophilic center susceptible to nucleophilic attack. Conversely, the nitrogen and oxygen atoms are anticipated to have partial negative charges. mdpi.com
Molecular orbital analysis, particularly of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. nih.gov A smaller gap suggests higher reactivity. The spatial distribution of these frontier orbitals can predict how this compound will interact with other molecules. For an electrophilic agent like this compound, the LUMO is often localized on the N-Cl bond, indicating that this is the site where it will accept electrons from a nucleophile.
Table 1: Illustrative Calculated Molecular Properties of the this compound Anion This table presents expected values based on typical DFT calculations for similar molecules. Actual values would require specific computation.
| Property | Calculated Value | Significance |
| N-Cl Bond Length | ~1.75 Å | Indicates the strength and reactivity of the bond. |
| S-N Bond Length | ~1.65 Å | Relates to the stability of the sulfonamide group. |
| O-S-O Bond Angle | ~120° | Reflects the geometry around the sulfur atom. |
| Mulliken Charge on Cl | Positive | Confirms the electrophilic nature of the chlorine atom. |
| Mulliken Charge on N | Negative | Indicates a nucleophilic site. |
| HOMO Energy | Negative Value | Relates to the ionization potential. |
| LUMO Energy | Negative/Positive Value | Relates to the electron affinity. |
| HOMO-LUMO Gap | ~4-5 eV | Indicator of chemical reactivity and stability. |
Computational Modeling of Reaction Pathways and Transition States
Computational chemistry allows for the exploration of potential reaction pathways, providing a virtual roadmap of a chemical transformation. acs.org For this compound, this involves modeling its reactions, such as the chlorination of a substrate. By mapping the potential energy surface, stationary points, including reactants, products, intermediates, and, most importantly, transition states, can be located and characterized. chemrxiv.org
The process begins by identifying plausible reaction mechanisms. For a chlorination reaction, this could involve the direct transfer of the chlorine atom from this compound to the substrate. The geometry of the transition state for this step would be calculated, revealing the arrangement of atoms at the peak of the energy barrier. The nature of the transition state is confirmed by vibrational frequency analysis; a true transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate. researchgate.net
For example, in the oxidation of an amino acid by this compound, computational models can help distinguish between different mechanistic possibilities, such as a concerted or a stepwise pathway. The calculation of the structures and energies of all intermediates and transition states allows for the determination of the most energetically favorable route. nih.gov
Advanced techniques like Intrinsic Reaction Coordinate (IRC) calculations can be used to follow the reaction path from the transition state down to the reactants and products, confirming that the located transition state indeed connects the intended species. chemrxiv.org These models can also incorporate solvent effects, either implicitly using continuum models (like PCM or SMD) or explicitly by including a number of solvent molecules in the calculation, which is crucial for reactions occurring in solution. acs.org
Prediction of Kinetic and Thermodynamic Parameters
A significant advantage of computational modeling is the ability to predict quantitative kinetic and thermodynamic parameters for a reaction. researchgate.netorganic-chemistry.orgacs.org From the calculated energies of the reactants and the transition state, the activation energy (ΔE‡) can be determined. This is a key predictor of the reaction rate; a lower activation energy corresponds to a faster reaction.
Thermodynamic parameters such as the enthalpy of reaction (ΔH) and the Gibbs free energy of reaction (ΔG) can also be calculated from the energies of the reactants and products. rsc.org A negative ΔG indicates a spontaneous reaction. These calculations can be performed for various potential reaction pathways, allowing for a comparison of their feasibility.
For instance, computational studies on the decomposition of chloramines have successfully predicted reaction rate constants and their temperature dependence, which show good agreement with experimental data. nih.govnih.gov The Arrhenius equation, which relates the rate constant to the activation energy and temperature, can be parameterized using computationally derived values. researchgate.net
Table 2: Illustrative Predicted Kinetic and Thermodynamic Data for a Hypothetical Reaction of this compound This table is for illustrative purposes, showing the types of data obtained from computational studies.
| Parameter | Predicted Value (Illustrative) | Significance |
| Activation Energy (ΔE‡) | 15-25 kcal/mol | Determines the reaction rate. |
| Enthalpy of Reaction (ΔH) | -20 kcal/mol | Indicates if the reaction is exothermic or endothermic. |
| Gibbs Free Energy of Reaction (ΔG) | -25 kcal/mol | Determines the spontaneity of the reaction. |
| Rate Constant (k) at 298 K | 10-3 M-1s-1 | Quantifies the reaction speed. |
Comparative Computational Analysis with Other N-Haloamines
To better understand the reactivity of this compound, it is highly informative to perform comparative computational studies with other N-haloamines, such as the structurally similar Chloramine-T, and inorganic chloramines like monochloramine (NH₂Cl) and dichloramine (NHCl₂). nih.govnih.gov
Such studies would typically involve performing the same set of calculations (geometry optimization, electronic structure analysis, and reaction modeling) for each compound under identical theoretical conditions (e.g., the same DFT functional and basis set). This allows for a direct and meaningful comparison of their properties.
For example, a comparison of the calculated N-Cl bond lengths and the partial charges on the chlorine atom across the series of compounds can provide a clear trend in their expected electrophilicity and chlorinating power. It is generally observed that electron-withdrawing groups attached to the nitrogen atom increase the electrophilicity of the chlorine atom. Therefore, the benzenesulfonyl group in this compound is expected to make it a stronger chlorinating agent than simple alkyl N-chloroamines.
Comparative modeling of a specific reaction, such as the chlorination of a model substrate, would reveal differences in activation energies and reaction thermodynamics. This can explain experimentally observed differences in reactivity. For example, while Chloramine-T and this compound are structurally similar, the presence of the methyl group in Chloramine-T might introduce subtle electronic and steric effects that could be quantified through computation.
Table 3: Illustrative Comparative Data for N-Haloamines This table presents a hypothetical comparison based on general chemical principles. Specific computational studies are needed for precise values.
| Compound | Calculated N-Cl Bond Length (Å) | Calculated Charge on Cl | Calculated Activation Energy for a Model Reaction (kcal/mol) |
| Monochloramine (NH₂Cl) | Longer | Less Positive | Higher |
| This compound | Intermediate | Intermediate | Intermediate |
| Chloramine-T | Shorter | More Positive | Lower |
Q & A
Basic Research Questions
Q. What analytical techniques are essential for characterizing Chloramine-B’s purity and structural integrity in synthetic workflows?
- Methodological Answer : Use a combination of nuclear magnetic resonance (NMR) spectroscopy to confirm the benzenesulfonamide backbone and chlorine substitution, elemental analysis to verify stoichiometry (C6H5ClNNaO2S), and X-ray crystallography for definitive structural elucidation. Quantitative HPLC with UV detection at 254 nm can assess purity, while thermogravimetric analysis (TGA) evaluates stability under heating .
Q. How should researchers design experiments to study this compound’s oxidative capacity in aqueous solutions?
- Methodological Answer : Standardize reaction conditions (pH 7–8, 25°C) using buffered solutions to mimic physiological or environmental systems. Measure hypochlorite (OCl⁻) release via iodometric titration or UV-Vis spectroscopy at 292 nm. Compare kinetic data across varying concentrations (0.1–1.0 M) to model reaction rates and identify pH-dependent decomposition pathways .
Q. What protocols ensure reproducibility in synthesizing this compound from benzenesulfonamide?
- Methodological Answer : Optimize chlorination using sodium hypochlorite (NaOCl) in alkaline ethanol, monitoring reaction progress with thin-layer chromatography (TLC). Isolate the product via vacuum filtration and recrystallize from ethanol-water mixtures. Document purity criteria (e.g., ≥98% by HPLC) and validate synthetic yields (typically 70–85%) across triplicate trials .
Advanced Research Questions
Q. How can contradictory data on this compound’s reactivity with transition metals (e.g., Cr(III) vs. Fe(III)) be reconciled?
- Methodological Answer : Perform controlled titration experiments under inert atmospheres to exclude oxidation by ambient oxygen. Use cyclic voltammetry to map redox potentials of metal-chloramine complexes. For Cr(III), hypothesize ligand displacement mechanisms based on UV-Vis spectral shifts (e.g., λmax changes from 450 nm to 520 nm). Contrast with Fe(III)’s rapid hydrolysis, which may dominate over coordination .
Q. What experimental frameworks validate this compound’s efficacy as a decontaminant for organophosphate simulants like Malathion?
- Methodological Answer : Design a simulant degradation assay using gas chromatography-mass spectrometry (GC-MS) to track Malathion breakdown products (e.g., malaoxon). Test formulations (e.g., JD5-129 with this compound) under standardized NATO protocols, measuring reaction half-lives (t₁/₂) at 25°C. Include controls (e.g., JD5-94C without this compound) to isolate its contribution to degradation efficiency .
Q. How do solvent polarity and proticity influence this compound’s stability and reaction pathways?
- Methodological Answer : Conduct stability studies in polar aprotic (e.g., DMSO) vs. protic (e.g., ethanol) solvents using accelerated aging tests (40°C, 75% RH). Monitor decomposition via FTIR for N-Cl bond degradation (peaks at 650 cm⁻¹). Pair with DFT calculations to model solvent interactions and predict hydrolysis rates .
Data Contradiction and Validation
Q. What strategies address discrepancies in reported antimicrobial efficacy of this compound across studies?
- Methodological Answer : Standardize test organisms (e.g., E. coli ATCC 25922) and growth media (e.g., Mueller-Hinton broth). Use microbroth dilution assays to determine minimum inhibitory concentrations (MICs) under controlled oxygen levels. Cross-validate with zone-of-inhibition assays, accounting for pH variations (5.0–8.0) that alter OCl⁻ availability .
Q. How can researchers critically assess the reliability of historical data on this compound’s environmental persistence?
- Methodological Answer : Replicate legacy studies using modern analytical tools (e.g., LC-MS/MS for trace detection). Compare half-lives in soil vs. aqueous matrices, controlling for organic matter content. Apply QSAR models to predict biodegradation pathways and identify outliers in older datasets .
Experimental Design Tables
Table 1 : Key Parameters for this compound Synthesis
| Parameter | Optimal Range | Analytical Validation | Reference |
|---|---|---|---|
| Reaction pH | 10.5–11.0 | Potentiometric titration | |
| Chlorination Time | 2–4 hours | TLC (Rf = 0.5 in EtOAc/Hexane) | |
| Recrystallization | Ethanol:H₂O (3:1) | Melting point (168–170°C) |
Table 2 : Common Artifacts in this compound Studies
| Artifact Source | Mitigation Strategy | Reference |
|---|---|---|
| Hypochlorite decomposition | Use freshly prepared solutions, exclude light | |
| Metal ion interference | Chelate with EDTA pre-treatment | |
| Solvent volatility | Seal reaction vessels, use reflux systems |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
